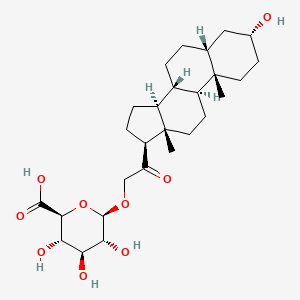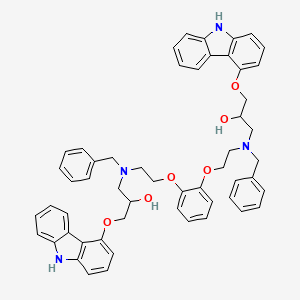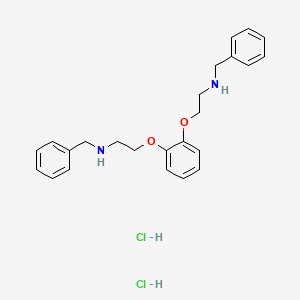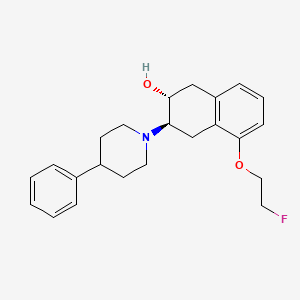
4-Hydroxy-N-methyl-N-ethyltryptamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a lesser-known novel psychedelic substance of the tryptamine class . It is a structural and functional analog of psilocin, which is the active ingredient in psilocybin mushrooms . It shows structural similarities to the endogenous neurotransmitter serotonin .
Synthesis Analysis
4-HO-MET was first synthesized by the American chemist Alexander Shulgin . It is a structural and functional analog of psilocin as well as the 4-hydroxyl analog of methylethyltryptamine (MET) .Molecular Structure Analysis
The IUPAC name of 4-HO-MET is 3-{2-[Ethyl(methyl)amino]ethyl}-1H-indol-4-ol . Its chemical formula is C13H18N2O and it has a molar mass of 218.300 g·mol−1 .Chemical Reactions Analysis
As a tryptamine analogue, 4-HO-MET is modified based on the structure of tryptamine . Tryptamine is found at low concentrations endogenously in the brain, suspected of playing a role in neurological functions, and exogenously in some plant species .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-HO-MET include a molar mass of 218.300 g·mol−1 . It is a synthetic indole alkaloid molecule of the tryptamine chemical class .Mechanism of Action
Safety and Hazards
Very little data exists about the pharmacological properties, metabolism, and toxicity of 4-HO-MET . It is assumed to have a similar risk and toxicity profile as psilocin and 4-AcO-DMT but there is no data to support this . It is highly advised to use harm reduction practices if using this substance .
properties
CAS RN |
1794759-76-4 |
|---|---|
Product Name |
4-Hydroxy-N-methyl-N-ethyltryptamine-d4 |
Molecular Formula |
C13H18N2O |
Molecular Weight |
222.324 |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3/i7D2,8D2 |
InChI Key |
ORWQBKPSGDRPPA-OSEHSPPNSA-N |
SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)O |
synonyms |
3-[2-(Ethylmethylamino)ethyl-d4]-1H-indol-4-ol; 4-HO-MET-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)


![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

